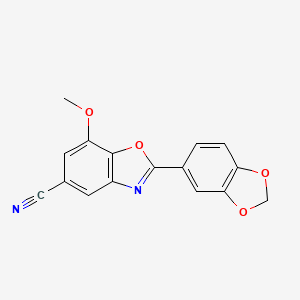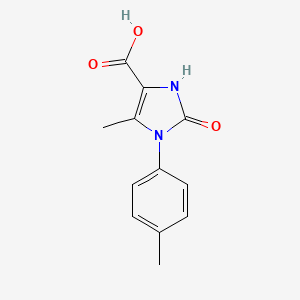
2-(1,3-Benzodioxol-5-yl)-7-methoxy-1,3-benzoxazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ベンゾジオキソール-5-イル)-7-メトキシ-1,3-ベンゾオキサゾール-5-カルボニトリルは、ベンゾジオキソール環がベンゾオキサゾール環に縮合した有機化合物です。
合成方法
合成経路と反応条件
2-(1,3-ベンゾジオキソール-5-イル)-7-メトキシ-1,3-ベンゾオキサゾール-5-カルボニトリルの合成は、通常、複数段階の反応を伴います。一般的な方法の1つは、以下の手順が含まれます。
ベンゾジオキソール環の形成: 5-ブロモ-ベンゾ[1,3]ジオキソールなどの前駆体から始めて、Pd触媒によるC-Nクロスカップリングを含む一連の反応と、その後の官能基変換が用いられます.
ベンゾオキサゾール環の形成: ベンゾオキサゾール環は、適切な前駆体と試薬(ブロモ酢酸エチルやDMF中のNaHなど)を用いた環化反応によって合成されます.
最終的なカップリングと官能基化: 最終段階では、トルエン中でPdCl2とキサンホスと共に加熱還流させるなどの特定の条件下で、ベンゾジオキソールとベンゾオキサゾールの中間体をカップリングします.
工業生産方法
この化合物の工業生産方法は、スケーラビリティ、コスト効率、および高収率を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクターや自動合成プラットフォームの使用が含まれる場合があります。
化学反応解析
反応の種類
2-(1,3-ベンゾジオキソール-5-イル)-7-メトキシ-1,3-ベンゾオキサゾール-5-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
一般的な試薬と条件
酸化: 塩基の存在下での過酸化水素。
還元: 無水条件下での水素化アルミニウムリチウム。
置換: アミンやチオールなどの求核試薬によるハロゲン化中間体。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される可能性があり、一方、置換反応によってさまざまな官能基化されたベンゾオキサゾール誘導体が生成される可能性があります .
科学研究への応用
2-(1,3-ベンゾジオキソール-5-イル)-7-メトキシ-1,3-ベンゾオキサゾール-5-カルボニトリルは、いくつかの科学研究への応用があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole and benzoxazole rings separately, followed by their coupling through a cyanide group. The reaction conditions often involve the use of catalysts such as palladium and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-(1,3-ベンゾジオキソール-5-イル)-7-メトキシ-1,3-ベンゾオキサゾール-5-カルボニトリルがその効果を発揮する機序には、次のものがあります。
類似の化合物との比較
類似の化合物
1-(1,3-ベンゾジオキソール-5-イル)-2-(エチルアミノ)ペンタン-1-オン: 精神活性作用で知られています.
N-(1,3-ベンゾジオキソール-5-イル)-2-(1H-インドール-3-イル)アセトアミド: その抗癌活性について研究されています.
独自性
2-(1,3-ベンゾジオキソール-5-イル)-7-メトキシ-1,3-ベンゾオキサゾール-5-カルボニトリルは、ベンゾジオキソール環とベンゾオキサゾール環の2つを有する点が特徴であり、これにより、独特の化学的および生物学的特性がもたらされます。 この構造の組み合わせはあまり一般的ではなく、新規の治療薬を開発するための独自のプラットフォームを提供します .
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its psychoactive properties.
2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Used as a COX inhibitor and cytotoxic agent.
Uniqueness
2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE is unique due to its combined benzodioxole and benzoxazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not typically observed in simpler compounds .
特性
分子式 |
C16H10N2O4 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-7-methoxy-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C16H10N2O4/c1-19-14-5-9(7-17)4-11-15(14)22-16(18-11)10-2-3-12-13(6-10)21-8-20-12/h2-6H,8H2,1H3 |
InChIキー |
CPIYGMPWJHVESA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1OC(=N2)C3=CC4=C(C=C3)OCO4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045449.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045473.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)


![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045498.png)
![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide](/img/structure/B11045516.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11045517.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)
